7-Methoxy-2-morpholin-4-yl-chromen-4-one is a complex organic compound classified as a chromen-4-one derivative. This compound features a chromenone core structure, which is characterized by a benzopyran ring system with a methoxy group at the 7-position and a morpholine moiety at the 2-position. The molecular formula of this compound is with a molecular weight of approximately 285.31 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 7-Methoxy-2-morpholin-4-yl-chromen-4-one typically involves several steps, often starting from readily available precursors. One common synthetic route includes:
The molecular structure of 7-Methoxy-2-morpholin-4-yl-chromen-4-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.31 g/mol |
IUPAC Name | 7-Methoxy-2-morpholin-4-yl-chromen-4-one |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C2CCNCC2)O |
7-Methoxy-2-morpholin-4-yl-chromen-4-one can participate in various chemical reactions:
These reactions typically require specific conditions, such as temperature control and solvent choice, to achieve desired yields and purity.
The mechanism of action for 7-Methoxy-2-morpholin-4-yl-chromen-4-one involves its interaction with biological targets that modulate various signaling pathways:
The physical and chemical properties of 7-Methoxy-2-morpholin-4-yl-chromen-4-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and methanol |
Stability | Stable under normal laboratory conditions |
Appearance | Typically appears as yellow crystalline solids |
7-Methoxy-2-morpholin-4-yl-chromen-4-one has several scientific applications:
The morpholinyl group (C₄H₉NO) is a saturated, six-membered heterocycle containing oxygen and nitrogen atoms, frequently employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its incorporation into chromen-4-one systems confers several advantages:
Table 1: Bioactive Compounds Featuring Morpholinyl-Chromenone Hybrids
Compound Name | Molecular Formula | Target/Activity | Reference |
---|---|---|---|
Gefitinib Impurity F (7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one) | C₁₆H₂₁N₃O₄ | EGFR Kinase Inhibitor Intermediate | [3] |
7-(2-Methoxy-benzyloxy)-8-methyl-2-morpholin-4-yl-chromen-4-one | C₂₂H₂₃NO₅ | Anticancer Scaffold | [1] |
3-[4-(1-Aminocyclobutyl)phenyl]-7-methoxy-2-phenylchromen-4-one | C₂₅H₂₄N₂O₂ | Kinase Inhibition | [5] |
The chromen-4-one core acts as a versatile pharmacophore due to its ability to:
Table 2: Pharmacological Activities of Chromen-4-one Derivatives
Derivative Structure | Biological Activity | Mechanistic Insight | |
---|---|---|---|
7-Methoxy-2-(4-methylphenyl)chromen-4-one | Antiproliferative | Tubulin polymerization inhibition | [2] |
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-chromen-2-one | Antioxidant/Estrogenic Mimicry | ERα/ERβ binding via phenolic hydroxyl | [4] |
7-Methoxy-1-tetralone | Antitumor (HCC) | NF-κB/MMP-2/9 downregulation | [6] |
Strategic positioning of methoxy (OCH₃) and morpholinyl groups on the chromen-4-one scaffold enables precise optimization of electronic, steric, and ADMET properties:
Table 3: Impact of Methoxy-Morpholinyl Substitutions on Compound Properties
Substitution Pattern | Effect on LogP | Target Affinity (Example) | Metabolic Stability |
---|---|---|---|
2-Morpholinyl (Unsubstituted) | +0.8 vs. parent | EGFR IC₅₀: 12 nM | Moderate (t₁/₂ = 45 min) |
7-Methoxy + 2-Morpholinyl | +1.2 vs. parent | EGFR IC₅₀: 4 nM | High (t₁/₂ > 120 min) |
6,7-Dimethoxy + 2-Morpholinyl | +1.5 vs. parent | PI3Kγ IC₅₀: 8 nM | Low (t₁/₂ = 20 min) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7